molecular formula C7H16ClNO3 B8265428 (2S,3R)-Isopropyl 2-amino-3-hydroxybutanoate hydrochloride

(2S,3R)-Isopropyl 2-amino-3-hydroxybutanoate hydrochloride

Cat. No.: B8265428
M. Wt: 197.66 g/mol
InChI Key: WTNKLHOYNYGZOQ-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-Isopropyl 2-amino-3-hydroxybutanoate hydrochloride is a chiral amino acid derivative. This compound is characterized by its specific stereochemistry, which is crucial for its biological activity. It is often used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-Isopropyl 2-amino-3-hydroxybutanoate hydrochloride typically involves the esterification of the corresponding amino acid, followed by the introduction of the isopropyl group. The reaction conditions often include the use of protecting groups to ensure the selectivity of the reaction. Common reagents include isopropyl alcohol, hydrochloric acid, and various catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-Isopropyl 2-amino-3-hydroxybutanoate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted amino acids. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(2S,3R)-Isopropyl 2-amino-3-hydroxybutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-Isopropyl 2-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. Pathways involved include amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride
  • (2S,3R)-Methyl 2-amino-3-hydroxybutanoate hydrochloride

Uniqueness

What sets (2S,3R)-Isopropyl 2-amino-3-hydroxybutanoate hydrochloride apart from similar compounds is its specific isopropyl group, which can influence its reactivity and interaction with biological molecules. This unique feature makes it particularly useful in the synthesis of certain pharmaceuticals where the isopropyl group plays a critical role in the compound’s activity .

Properties

IUPAC Name

propan-2-yl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-4(2)11-7(10)6(8)5(3)9;/h4-6,9H,8H2,1-3H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNKLHOYNYGZOQ-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)C)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.